molecular formula C7H6N2S B1455585 7-Methylthieno[3,2-d]pyrimidine CAS No. 871013-26-2

7-Methylthieno[3,2-d]pyrimidine

Cat. No.: B1455585
CAS No.: 871013-26-2
M. Wt: 150.2 g/mol
InChI Key: HCDWIFDKDPYXLO-UHFFFAOYSA-N
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Description

7-Methylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family.

Biochemical Analysis

Biochemical Properties

7-Methylthieno[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with protein kinases, which are crucial in regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby modulating downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and survival of various cell types, including cancer cells . By altering the activity of key signaling molecules, this compound can induce changes in gene expression patterns, leading to altered cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For example, its interaction with protein kinases can lead to the inhibition of kinase activity, thereby blocking the phosphorylation of downstream targets . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to this compound has been observed to cause sustained changes in cellular behavior, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites . The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can enable interactions with nuclear proteins and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene derivatives with formamide or amidine compounds. The reaction conditions often involve the use of catalysts such as zinc chloride or copper salts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These methods often utilize large-scale reactors and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thienopyrimidine ring .

Scientific Research Applications

7-Methylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidine
  • Thieno[3,2-d]pyrimidine derivatives
  • Pyrido[2,3-d]pyrimidine

Comparison: 7-Methylthieno[3,2-d]pyrimidine is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. Compared to other thienopyrimidine derivatives, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

IUPAC Name

7-methylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-3-10-6-2-8-4-9-7(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDWIFDKDPYXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=CN=CN=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717346
Record name 7-Methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871013-26-2
Record name 7-Methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methylthieno[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-chloro-7-methyl-thieno[3,2-d]pyrimidine (6.5 g, 35.2 mmol) was dissolved in methanol (200 mL), added with Pd(OH)2 (1.3 g) and triethylamine (4.9 mL, 35.2 mmoL), and stirred for 5 hours under hydrogen pressure conditions. The reaction mixture was filtered through a Celite pad under reduced pressure, and concentrated. The concentrated compound was purified using silica gel chromatography (ethyl acetate:hexane=1:1 (v/v=1/1)) to obtain the title compound (4.5 g, 85%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-7-methyl-thieno[3,2-d]pyrimidine (2 g), palladium hydroxide on carbon (20%, 1 g) and sodium acetate (2 g) in a mixture of ethyl acetate and isopropanol (5/1, 30 mL) was shaken in a Parr apparatus under hydrogen atmosphere (50 PSI) overnight. The resulting mixture was filtered on a CELITE™ pad, the filter cake was washed with dichloromethane and the filtrate was evaporated under reduced pressure. The crude residue was purified by flash chromatography (acetone/DCM, 3/97) to afford 1 g of 7-methyl-thieno[3,2-d]pyrimidine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylthieno[3,2-d]pyrimidine
Reactant of Route 2
7-Methylthieno[3,2-d]pyrimidine
Reactant of Route 3
7-Methylthieno[3,2-d]pyrimidine
Reactant of Route 4
7-Methylthieno[3,2-d]pyrimidine
Customer
Q & A

Q1: The research mentions difficulties in synthesizing 7-methylthieno[3,2-d]pyrimidine using 5-(2-propynylthio)pyrimidine (15) as a precursor. What were the main challenges encountered?

A1: The study found that treating compound 15 with various bases did not yield the desired this compound 16 []. Instead, the reactions led to the formation of an allene 19 and a 1-propyne 22. This suggests that the base-mediated cyclization of 15 is not a straightforward process and likely involves competing reaction pathways. The researchers did not further investigate the reasons behind the observed reactivity, leaving room for future studies to optimize the reaction conditions or explore alternative synthetic routes for this compound.

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